2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-((7-Oxaspiro[35]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 7-oxaspiro[3.5]nonan-2-ylmethanol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The spirocyclic structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating biological pathways. The boron center can also participate in unique chemical interactions, contributing to its reactivity and functionality .
Comparison with Similar Compounds
Similar Compounds
7-Oxaspiro[3.5]nonan-2-ylmethanol: A precursor in the synthesis of the target compound.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with similar reactivity.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(7-oxaspiro[3.5]nonan-2-ylmethyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BO3/c1-13(2)14(3,4)19-16(18-13)11-12-9-15(10-12)5-7-17-8-6-15/h12H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHUHMISUKXCMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CC3(C2)CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2194544-56-2 |
Source
|
Record name | 4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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